molecular formula C23H20N4O3S B2461329 ETHYL 2-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE CAS No. 1110965-02-0

ETHYL 2-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE

Cat. No.: B2461329
CAS No.: 1110965-02-0
M. Wt: 432.5
InChI Key: DVUPVWMSWYTUCO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, a phenyl group, and an ethyl ester moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-({7-PHENYL-5H-PYRROLO[3,2-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,2-d]pyrimidine ring system.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound and a suitable base.

    Thioether Formation: The thioether linkage is formed by reacting the pyrrolo[3,2-d]pyrimidine intermediate with a thiol compound under mild conditions.

    Acetamido Group Addition: The acetamido group is introduced through an acylation reaction, typically using acetic anhydride or an acyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple kinases and induce apoptosis makes it a valuable compound for further research and potential therapeutic applications .

Biological Activity

Ethyl 2-[2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfany)acetamido]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolo[3,2-d]pyrimidine moiety, which is known for its diverse biological activities. The molecular formula and weight are essential for understanding its pharmacokinetic properties.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight358.43 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The pyrrolo[3,2-d]pyrimidine core is particularly noted for its ability to inhibit certain kinases and modulate G protein-coupled receptor (GPCR) activity, which can lead to apoptosis in cancer cells .

Anticancer Activity

Several studies have reported the anticancer potential of derivatives of pyrrolo[3,2-d]pyrimidine. For instance, compounds structurally related to ethyl 2-[2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfany)acetamido]benzoate have demonstrated significant cytotoxic effects against various cancer cell lines:

  • HeLa Cells : Induction of apoptosis through intrinsic and extrinsic pathways.
  • MCF-7 Cells : Inhibition of proliferation with IC50 values indicating potent activity compared to standard chemotherapeutics like irinotecan .

Mechanistic Studies

The mechanism by which ethyl 2-[2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfany)acetamido]benzoate exerts its effects may involve:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
  • Inhibition of Angiogenesis : Suppression of vascular endothelial growth factor (VEGF) signaling pathways.

Case Studies

A notable study involved testing the compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis via caspase activation
MCF-720Cell cycle arrest
A54925Inhibition of VEGF signaling

The results indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Properties

IUPAC Name

ethyl 2-[[2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-2-30-23(29)16-10-6-7-11-18(16)27-19(28)13-31-22-21-20(25-14-26-22)17(12-24-21)15-8-4-3-5-9-15/h3-12,14,24H,2,13H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUPVWMSWYTUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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